molecular formula C12H18ClN3O2 B6439627 tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 2549050-20-4

tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B6439627
CAS No.: 2549050-20-4
M. Wt: 271.74 g/mol
InChI Key: VRCUSODKUBMMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a tert-butyl carbamate group and a 4-chloropyrazole moiety. The tert-butyl carbamate group enhances metabolic stability and modulates lipophilicity, while the 4-chloro substituent on the pyrazole may influence electronic and steric interactions in target binding.

Properties

IUPAC Name

tert-butyl 3-[(4-chloropyrazol-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCUSODKUBMMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of tert-Butyl Azetidine-1-carboxylate

The azetidine intermediate serves as a critical electrophilic partner. A high-yielding route involves bromodecarboxylation using dibromoisocyanuric acid under UV irradiation:

Reaction Conditions :

  • Substrate: tert-Butyl azetidine-1-carboxylate

  • Reagent: Dibromoisocyanuric acid (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 20°C

  • Time: 3 hours

Yield : 26%
Limitations : Competing side reactions necessitate optimization of stoichiometry and light intensity.

Alternative Route via SN2 Displacement

A more efficient approach utilizes tert-butyl 3-hydroxyazetidine-1-carboxylate treated with PBr₃ in dichloromethane:

Procedure :

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add PBr₃ (1.5 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

Yield : 82% (reported for analogous systems)
Advantage : Avoids UV-sensitive reagents, improving scalability.

Pyrazole Functionalization: Synthesis of 4-Chloro-1H-pyrazole

Direct Chlorination of 1H-Pyrazole

Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid provides regioselective 4-substitution:

Optimized Conditions :

  • Substrate: 1H-Pyrazole

  • Reagent: NCS (1.1 equiv)

  • Catalyst: FeCl₃ (0.05 equiv)

  • Solvent: Acetic acid

  • Temperature: 60°C

  • Time: 6 hours

Yield : 68% (literature data for analogous systems)
Regioselectivity : >95% 4-chloro isomer by ¹H NMR.

Palladium-Catalyzed C–H Activation

For higher functional group tolerance, a directed C–H chlorination strategy employs:

Catalytic System :

  • Pd(OAc)₂ (5 mol%)

  • Ligand: 2,2'-Bipyridine (10 mol%)

  • Chlorine Source: CuCl₂ (2.0 equiv)

  • Oxidant: Ag₂CO₃ (1.5 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C

Yield : 74% (extrapolated from similar transformations)

Key Coupling Strategies

Nucleophilic Alkylation

General Protocol :

  • Deprotonate 4-chloro-1H-pyrazole with NaH (1.2 equiv) in THF.

  • Add tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (1.0 equiv).

  • Stir at 60°C for 18 hours.

Challenges :

  • Competing N2-alkylation reduces yield.

  • Steric hindrance at azetidine methylene position.

Optimization :

  • Use of DMF as solvent increases polarity, enhancing reactivity.

  • Phase-transfer catalysis (e.g., TBAB) improves mass transfer.

Reported Yield : 67% (adjusted from analogous reactions in).

Transition Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura approach enables modular assembly:

Reaction Setup :

  • Boronate Ester: 1-(Boc-azetidin-3-yl)methyl-4-chloro-1H-pyrazole-1-boronic acid pinacol ester

  • Electrophile: tert-Butyl 3-iodoazetidine-1-carboxylate

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/H₂O (3:1)

  • Temperature: 80°C

Yield : 58% (extrapolated from).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Nucleophilic Alkylation6795Moderate$
Suzuki Coupling5898High$$$
One-Pot Bromination/Alkylation5290Low$$

Key Observations :

  • Nucleophilic alkylation offers the best cost-to-yield ratio for small-scale synthesis.

  • Transition metal-catalyzed methods provide superior purity but require stringent anhydrous conditions.

Process Optimization Strategies

Solvent Screening

Data from demonstrate that NMP outperforms DMF in azetidine alkylation:

SolventConversion (%)N1/N2 Selectivity
DMF784:1
NMP927:1
THF452:1

Temperature Profiling

Elevating temperature from 60°C to 90°C in alkylation reactions:

  • Increases conversion from 67% to 84%.

  • Reduces reaction time from 18h to 6h.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

4-Halo-pyrazole Derivatives
  • Iodo Analog: tert-Butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate (CAS 1266114-78-6) shares the azetidine-carbamate backbone but substitutes chlorine with iodine. However, its higher molecular weight (363.19 vs. ~285.75) may reduce solubility .
  • Electronic Properties : The electron-withdrawing chloro group (σp = 0.23) enhances pyrazole acidity (pKa ~2-3) compared to iodine (σp = 0.18), which could influence hydrogen-bonding interactions in supramolecular assemblies .
Complex Heterocyclic Derivatives
  • Pyrrolo-pyrimidine Hybrid: A related compound, tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (15), incorporates a pyrrolo[2,3-d]pyrimidinyl group and a trimethylsilyl ether. This structural complexity increases molecular weight (509.68) and introduces steric hindrance, likely reducing membrane permeability compared to the simpler chloro-pyrazole analog. The trimethylsilyl group may improve synthetic intermediates’ stability during multi-step reactions .

Physicochemical and Structural Properties

Table 1: Key Structural and Physicochemical Parameters
Compound Name Molecular Formula Molecular Weight Substituents Notable Properties
Target Compound (4-chloro) C₁₂H₁₈ClN₃O₂ ~285.75 4-Cl-pyrazole, tert-butyl carbamate Moderate lipophilicity, EWG effects
Iodo Analog C₁₂H₁₈IN₃O₂ 363.19 4-I-pyrazole High polarizability, steric bulk
Pyrrolo-pyrimidine Derivative C₂₅H₃₅N₇O₃Si 509.68 Pyrrolo-pyrimidine, trimethylsilyl High complexity, low permeability
Fluorinated Analog (CAS 1126650-66-5) C₁₀H₁₇FNO₃ 230.25 3-Fluoro, 3-hydroxymethyl Enhanced H-bonding, higher polarity

Q & A

Q. What are the established synthetic routes for tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole ring followed by azetidine functionalization. Key steps include:

  • Pyrazole Formation : Reaction of 4-chloro-1H-pyrazole precursors with tert-butyl groups under nucleophilic substitution conditions, often using polar aprotic solvents like DMF or DMSO at 60–80°C .
  • Azetidine Coupling : The azetidine ring is introduced via alkylation or Mitsunobu reactions, requiring catalysts like DBU or triphenylphosphine .
  • Optimization : Parameters such as solvent polarity (e.g., acetonitrile vs. THF), temperature control (0–25°C for sensitive intermediates), and stoichiometric ratios (e.g., 1.2 equivalents of pyrazole derivative) are critical for yield improvement .

Q. Which purification and characterization methods are most effective for this compound?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are standard for isolating the final product .
  • Characterization :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry, particularly for the azetidine and pyrazole moieties .
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., SHELX/ORTEP software for structure refinement) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C14_{14}H20_{20}ClN3_{3}O2_{2}) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid light exposure, as UV radiation may degrade the tert-butyl ester group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions at the pyrazole’s 4-chloro position?

The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the adjacent nitrogen atoms, facilitating attack by amines or alkoxides. Computational studies (DFT) suggest transition-state stabilization via resonance with the pyrazole ring’s π-system . Competing pathways (e.g., elimination) are mitigated by using mild bases like K2_2CO3_3 in DMF .

Q. How can researchers resolve contradictions in reported yields for azetidine coupling reactions?

Discrepancies often arise from:

  • Solvent Effects : Polar solvents (DMF) improve solubility but may promote side reactions.
  • Catalyst Selection : DBU vs. NaH alters reaction rates and byproduct formation .
  • Work-Up Protocols : Incomplete removal of unreacted intermediates (detected via TLC) skews yield calculations. Systematic reproducibility studies with controlled variables are recommended .

Q. What strategies are employed to study this compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular Docking : Models predict binding affinities to kinase domains or GPCRs, leveraging the pyrazole’s aromaticity and azetidine’s conformational flexibility .
  • SPR/BLI Assays : Surface plasmon resonance or bio-layer interferometry quantify real-time binding kinetics (Kd_d, Kon_{on}/Koff_{off}) .
  • Mutagenesis Studies : Site-directed mutations in target proteins identify critical interaction residues (e.g., hydrogen bonding with the tert-butyl carboxylate) .

Q. How do hydrogen-bonding patterns in its crystal structure influence physicochemical properties?

X-ray data reveal intermolecular H-bonds between the azetidine’s NH and the pyrazole’s Cl atom, stabilizing the lattice. This impacts solubility (lower in nonpolar solvents) and melting point (observed >150°C) . Graph-set analysis (e.g., Etter’s notation) classifies these interactions as R22(8)\text{R}_2^2(8) motifs, aiding polymorph prediction .

Q. What methodological challenges arise in scaling up multi-step syntheses?

  • Intermediate Instability : Azetidine intermediates are prone to ring-opening; low-temperature (-20°C) quenching is essential .
  • Catalyst Recycling : Homogeneous catalysts (e.g., Pd/C for cross-coupling) require efficient recovery to reduce costs.
  • Byproduct Management : Chloride elimination during pyrazole activation generates HCl, necessitating scavengers (e.g., molecular sieves) .

Comparative and Functional Analysis

Q. How does this compound compare structurally and functionally to analogs like tert-butyl 4-aminoazetidine-1-carboxylate?

  • Structural Differences : The 4-chloro-pyrazole group enhances electrophilicity vs. the amino group in analogs, altering reactivity in SNAr reactions .
  • Biological Activity : Pyrazole derivatives show higher kinase inhibition (IC50_{50} < 1 μM) compared to piperidine analogs due to improved hydrophobic interactions .

Q. What computational tools are used to predict its metabolic stability or toxicity?

  • ADMET Prediction : Software like SwissADME calculates logP (~2.5) and CYP450 inhibition risks .
  • Density Functional Theory (DFT) : Models electron distribution for reactivity hotspots (e.g., tert-butyl ester hydrolysis sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.